methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate
Description
Propriétés
IUPAC Name |
methyl 4-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-17(2,3)13-14(24)23(16-20-18-10-22(16)21-13)19-9-11-5-7-12(8-6-11)15(25)26-4/h5-10H,1-4H3/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOWQBUAFZUQT-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate is a compound of interest within medicinal chemistry due to its potential biological activities. This article aims to synthesize available data on its biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure
The compound features a complex structure characterized by a triazole ring fused with a triazinone moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and triazinone scaffolds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies show that derivatives with similar structures can have Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against these pathogens .
- Antifungal Activity : Compounds in this class also demonstrate antifungal properties against species like Candida albicans and Aspergillus fumigatus, with varying degrees of efficacy reported .
Anticancer Activity
The anticancer potential of methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate has been explored through various studies:
- Cytotoxicity : In vitro studies have shown that related triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds showing IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression, although specific pathways for this compound require further investigation.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate:
- Study on Antibacterial Properties : A study demonstrated that a series of triazole derivatives had potent antibacterial effects against both drug-sensitive and drug-resistant strains of bacteria. One compound showed up to 16 times more activity than ampicillin against certain strains .
- Cytotoxicity Evaluation : Another research effort focused on triazolethiones revealed that specific derivatives exhibited significant cytotoxicity against MCF-7 cells. The most active compounds were noted for their ability to induce apoptosis in cancer cells .
Data Table: Biological Activities Overview
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Heterocyclic Core Modifications
Quinoline-Piperazine Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated analogs (C2–C7) replace the triazolotriazinone core with a quinoline-piperazine system. Key differences:
- Electronic properties: The quinoline core is less electron-deficient than triazolotriazinone, altering reactivity and binding interactions.
- Substituent effects : Halogens (Br, Cl, F) on the phenyl ring modulate electronic density and lipophilicity, whereas the tert-butyl group in the target compound primarily affects steric bulk.
- Synthesis : These analogs are crystallized from ethyl acetate as yellow/white solids, with characterization via $ ^1H $ NMR and HRMS .
Pyridazine/Isoxazole Derivatives ()
Ethyl benzoate derivatives like I-6230 and I-6273 feature pyridazine or isoxazole cores linked via phenethylamino/thio groups. Comparisons:
- Ester flexibility : Ethyl esters (vs. methyl) may alter pharmacokinetics (e.g., slower hydrolysis).
- Heterocycle diversity: Pyridazine/isoxazole cores offer distinct hydrogen-bonding and dipole interactions compared to triazolotriazinone.
Substituent Variations
Trifluoromethyl and Alkyloxy Chains ()
Liquid crystals such as (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (I6) share the imino-methyl-benzoate motif but incorporate:
- Trifluoromethyl groups : Enhance thermal stability and mesomorphic behavior via strong dipolar interactions.
- Alkyloxy chains : Terminal hexyloxy/decyloxy chains induce liquid crystalline phases, unlike the tert-butyl group in the target compound, which lacks such flexibility .
Methoxy Substituents ()
The structurally similar [4-[(E)-(6-tert-butyl-7-oxidanylidene-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]-2-methoxy-phenyl] 2-methoxybenzoate adds methoxy groups to the phenyl rings, which could:
Functional Group Comparisons
Carbamoylamino vs. Imino Linkage ()
Aquaporin inhibitors like methyl 4-(carbamoylamino)benzoate replace the imino group with a carbamoylamino (-NH-CONH$_2$) moiety:
Amide-Linked Derivatives ()
HDAC inhibitors such as methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate feature amide spacers instead of imino linkages:
- Metabolic stability : Amides resist hydrolysis better than imines, extending half-life.
- Structural rigidity: The amide group restricts conformational flexibility compared to the imino bond .
Spectral and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
